Methylcyclohexane-D11 (ring-D11)
Description
Significance of Deuterium (B1214612) Labeling in Advancing Fundamental Chemical Understanding
Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful and versatile technique that has become indispensable in modern chemical research. This isotopic substitution, while seemingly minor, introduces a significant mass change that can profoundly influence the rates of chemical reactions and the spectroscopic properties of molecules without altering their fundamental chemical reactivity. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms, allowing chemists to pinpoint which C-H bonds are broken during a reaction. By comparing the reaction rates of a deuterated compound to its non-deuterated counterpart, researchers can elucidate complex reaction pathways and transition state geometries.
Beyond mechanistic studies, deuterium labeling is crucial for a wide array of applications. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent's protons, thereby allowing for clearer observation of the analyte's signals. Furthermore, the distinct mass of deuterium makes deuterated compounds excellent internal standards for quantitative analysis, particularly in mass spectrometry-based techniques. This allows for more accurate and precise measurements by correcting for sample loss or fluctuations during analysis. The strategic incorporation of deuterium has also been instrumental in enhancing the metabolic stability of pharmaceutical compounds and improving the performance of materials like organic light-emitting diodes (OLEDs).
Overview of Methylcyclohexane-D11 (ring-D11) in Advanced Mechanistic and Spectroscopic Studies
Methylcyclohexane-D11 (ring-D11) is a deuterated organic compound where eleven hydrogen atoms on the cyclohexane (B81311) ring of methylcyclohexane (B89554) have been replaced with deuterium. This specific isotopic labeling makes it a highly valuable tool in specialized areas of chemical research, particularly in advanced mechanistic and spectroscopic investigations.
In mechanistic studies, particularly those involving the oxidation of alkanes, Methylcyclohexane-D11 (ring-D11) can serve as a crucial probe. For instance, in studies of atmospheric chemistry or combustion, the oxidation of components of gasoline, such as methylcyclohexane, is of significant interest. By using the deuterated analog, researchers can investigate the kinetic isotope effect to determine the specific sites of initial hydrogen abstraction by radicals, providing a deeper understanding of the complex reaction networks involved.
Spectroscopically, the altered vibrational frequencies of the C-D bonds compared to C-H bonds in Methylcyclohexane-D11 (ring-D11) provide a unique signature. In vibrational spectroscopy techniques like Raman and infrared (IR) spectroscopy, these isotopic shifts allow for the detailed study of molecular dynamics and intermolecular interactions. For example, studies on the vibrational dynamics of deuterated methylcyclohexane have provided insights into the structural changes occurring in different physical states, from liquid to crystalline and glassy states. Furthermore, in mass spectrometry, the distinct mass of Methylcyclohexane-D11 (ring-D11) makes it an ideal internal standard for the quantification of methylcyclohexane and related compounds in complex mixtures, such as fuels and environmental samples. Its use as a surrogate in gasoline and diesel fuel studies allows for more accurate modeling and analysis of combustion processes. osti.govresearchgate.net
| Property | Value |
| Chemical Formula | C₆D₁₁CH₃ |
| Molecular Weight | 109.25 g/mol |
| Boiling Point | 101 °C |
| Melting Point | -126 °C |
| Density | 0.855 g/mL at 25 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| CAS Number | 352431-19-7 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14 |
|---|---|
Molecular Weight |
109.25 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-methylcyclohexane |
InChI |
InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
UAEPNZWRGJTJPN-QQQWEMTMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Verification for Methylcyclohexane D11 Ring D11
Advanced Synthetic Routes to Ring-Deuterated Methylcyclohexane (B89554) Analogs
The synthesis of methylcyclohexane-D11 (ring-D11), where all eleven hydrogen atoms on the cyclohexane (B81311) ring are replaced by deuterium (B1214612), requires specialized methods to achieve high levels of isotopic enrichment. A primary and effective route involves the catalytic hydrogenation of toluene (B28343). In this process, toluene is reacted with deuterium gas (D₂) under pressure in the presence of a metal catalyst. sci-hub.senih.gov
Transition metals such as platinum, rhodium, and ruthenium are commonly employed as catalysts for this transformation. sci-hub.senih.govscispace.com For instance, bimetallic catalysts like PtRh have demonstrated high efficiency, achieving complete conversion of toluene to methylcyclohexane under relatively mild conditions (30 °C and atmospheric H₂ pressure). sci-hub.senih.gov The use of a deuterium source in place of hydrogen gas directly incorporates deuterium atoms onto the cyclohexane ring during the reduction of the aromatic ring.
Another significant strategy is hydrogen-deuterium (H-D) exchange. wikipedia.org This method involves the replacement of hydrogen atoms with deuterium atoms from a deuterium source, such as heavy water (D₂O) or deuterated solvents. wikipedia.orglibretexts.org This exchange can be facilitated by acid, base, or metal catalysts. wikipedia.org For example, deuterated trifluoromethanesulfonic acid (TfOD) has been used as both a solvent and a deuterium source for the deuteration of aromatic compounds. researchgate.net Continuous-flow methodologies using a platinum on carbon (Pt/C) catalyst with a mixed solvent of 2-propanol and D₂O have also been developed for the deuteration of various aromatic compounds. researchgate.net
Strategies for Achieving High Isotopic Enrichment and Positional Specificity
Achieving a high degree of isotopic enrichment and ensuring the deuterium is specifically located on the cyclohexane ring are critical for the utility of Methylcyclohexane-D11 (ring-D11). The choice of catalyst and reaction conditions plays a pivotal role in maximizing deuterium incorporation. For instance, in catalytic deuteration of toluene, the synergistic effect in bimetallic catalysts like PtRh can lead to superior performance compared to their monometallic counterparts. sci-hub.senih.gov
In H-D exchange reactions, the concentration of the deuterium source is a key factor. wikipedia.org A large molar excess of the deuterium source, such as D₂O, is necessary to drive the equilibrium towards the deuterated product. wikipedia.orglibretexts.org The pH of the reaction medium can also be controlled to optimize the exchange rate. wikipedia.org
To ensure positional specificity (i.e., deuteration of the ring and not the methyl group), the synthetic route is crucial. Starting with toluene and catalytically deuterating the aromatic ring is an effective strategy because the methyl group's C-H bonds are generally less reactive under these conditions than the aromatic C-H bonds that are hydrogenated.
Advanced methods for isotope enrichment, though not commonly applied to deuterium, include processes based on mass differences, such as electromagnetic separation and centrifugation, and laser-based methods that exploit differences in isotope absorption frequencies. prismap.euresearchgate.net While these are more prevalent for heavier elements, the principles of exploiting physical and chemical differences between isotopes are fundamental to achieving high enrichment.
Analytical Techniques for Deuterium Incorporation and Purity Assessment
Following synthesis, it is imperative to verify the level and location of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Analysis
Deuterium NMR (²H NMR) is a powerful technique for directly observing and quantifying the deuterium atoms in a molecule. sigmaaldrich.com Since only the deuterium signal is observed, it provides a clean spectrum, free from interference from proton signals. sigmaaldrich.com This allows for precise determination of the chemical shifts of the deuterated positions, confirming that deuteration has occurred on the cyclohexane ring.
Quantitative ²H NMR can be used to determine the deuterium atom percentage. sigmaaldrich.com The area of a peak in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. rug.nl By integrating the deuterium signals and comparing them to a known internal standard, the isotopic enrichment can be accurately calculated. For highly deuterated compounds, where residual proton signals in ¹H NMR are weak, ²H NMR is an especially valuable alternative for both structural verification and enrichment determination. sigmaaldrich.com
The following table illustrates typical chemical shifts that might be observed in a ¹H NMR spectrum of methylcyclohexane, which helps in identifying the positions of any residual protons in a deuterated sample.
| Proton Position | Typical ¹H Chemical Shift (ppm) |
| Methyl (CH₃) | ~0.86 |
| Axial Ring Protons | ~1.17 |
| Equatorial Ring Protons | ~1.61-1.74 |
| Methine Proton (CH) | ~1.68 |
Note: These are approximate values and can vary based on the solvent and spectrometer frequency.
Mass Spectrometry for Isotopic Distribution Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to analyze the distribution of different isotopologues (molecules that differ only in their isotopic composition). uhasselt.be For Methylcyclohexane-D11 (ring-D11), the monoisotopic mass will be significantly higher than that of the non-deuterated methylcyclohexane.
High-resolution mass spectrometry can resolve the peaks corresponding to molecules with different numbers of deuterium atoms, allowing for the calculation of the isotopic distribution. uhasselt.be This provides a detailed picture of the isotopic purity of the sample. The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes and compared to the experimentally observed spectrum to assess the degree of deuteration. sisweb.comyoutube.com As the number of atoms in a molecule increases, the probability of it containing at least one heavy isotope also increases, which can be seen in the mass spectrum. fu-berlin.de
The table below shows the expected mass increase for each incorporated deuterium atom.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Methylcyclohexane | C₇H₁₄ | 98.10955 |
| Methylcyclohexane-D11 (ring-D11) | C₇H₃D₁₁ | 109.1786 |
Note: The mass of Deuterium is approximately 2.014 Da, while the mass of Protium (B1232500) (¹H) is approximately 1.008 Da.
By analyzing the relative intensities of the mass peaks, the percentage of molecules that are fully deuterated (D11), as well as the percentages of partially deuterated species (D1, D2, etc.), can be determined. This provides a comprehensive assessment of the isotopic enrichment achieved during the synthesis.
Conformational Dynamics and Stereochemistry of Methylcyclohexane Systems
Theoretical Frameworks for Cyclohexane (B81311) Ring Inversion Processes
The dynamic behavior of the cyclohexane ring is characterized by a rapid inversion between two stable chair conformations. This process is not a simple, single-step transformation but rather a complex journey across a specific potential energy surface involving higher-energy intermediate conformations.
Analysis of Chair-Boat Interconversion Pathways and Associated Energy Landscapes
The inversion of the cyclohexane ring from one chair conformation to the other proceeds through several key transition states and intermediates. The widely accepted pathway involves the following steps:
Chair (C) : The most stable, lowest-energy conformation.
Half-Chair (HC) : The highest-energy point on the pathway, representing the transition state for the conversion of a chair to a twist-boat. In this conformation, five of the carbon atoms are coplanar.
Twist-Boat (TB) : An intermediate conformation that is more stable than the half-chair but less stable than the chair. It is a chiral conformation.
Boat (B) : A transition state that connects two enantiomeric twist-boat conformations. It is characterized by two "flagpole" hydrogens that are in close proximity, leading to steric strain.
Computational Modeling of Conformational Equilibria
A variety of computational methods are employed to model the conformational equilibria and interconversion pathways of cyclohexane derivatives. These methods provide valuable insights into the geometries, relative energies, and transition states of the different conformers.
Molecular Mechanics (MM) : This approach uses classical mechanics to model molecules. Force fields like MM2, MM3, and MM4 have been successfully used to calculate the conformational energies of hydrocarbons, including substituted cyclohexanes. nih.gov These methods are computationally efficient and can provide accurate results for the relative energies of different conformations.
Ab Initio Methods : These methods are based on quantum mechanics and solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) provide a fundamental starting point. More advanced methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy.
Density Functional Theory (DFT) : DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It has become a popular tool for studying conformational analysis due to its balance of accuracy and computational cost. Functionals like B3LYP are commonly used.
Møller-Plesset Perturbation Theory (MP2) : This is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. It is considered a high-level theory for calculating accurate energies.
These computational techniques allow for the calculation of the potential energy surface of the ring inversion process, providing detailed information on the relative energies of the chair, twist-boat, and boat conformations, as well as the energy barriers of the transition states. For methylcyclohexane (B89554), computational studies have consistently shown that the equatorial conformer is more stable than the axial conformer.
Spectroscopic Investigations of Ring Dynamics in Deuterated Cyclohexanes
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the kinetics of conformational interconversion in molecules like Methylcyclohexane-D11.
Dynamic NMR Studies: Application of Line-Shape Analysis and Double-Resonance Methods
At room temperature, the ring inversion of cyclohexane and its derivatives is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, as the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak broadens and eventually splits into separate signals for the distinct axial and equatorial environments.
Line-shape analysis is a quantitative method used to extract kinetic information from the temperature-dependent changes in the NMR spectrum. nih.govucl.ac.uk By fitting the experimental spectra at different temperatures to theoretical line shapes calculated for various exchange rates, it is possible to determine the rate constant (k) for the ring inversion process at each temperature.
Double-resonance methods , such as saturation transfer, can also be employed to study exchange processes. In these experiments, a specific resonance is irradiated, and the effect of this saturation on other exchanging sites is observed. The transfer of saturation provides a measure of the exchange rate.
For a compound like Methylcyclohexane-D11, ¹H NMR would primarily observe the methyl protons, while ²H NMR could be used to probe the deuterated ring positions. The use of deuterated solvents is common in such studies to minimize solvent interference in the spectra. researchgate.net
Elucidation of Kinetic Parameters (Activation Energies, Entropies, Free Energies) for Conformational Interconversion
From the temperature-dependent rate constants obtained from dynamic NMR line-shape analysis, key kinetic parameters for the ring inversion process can be determined using the Eyring equation:
ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
where:
k is the rate constant
T is the temperature in Kelvin
R is the gas constant
kB is the Boltzmann constant
h is the Planck constant
ΔH‡ is the activation enthalpy
ΔS‡ is the activation entropy
The Gibbs free energy of activation (ΔG‡) can then be calculated using the equation:
ΔG‡ = ΔH‡ - TΔS‡
These parameters provide a complete thermodynamic profile of the transition state for the ring inversion. For monosubstituted cyclohexanes, these values are influenced by the nature of the substituent.
Influence of Deuteration on Conformational Energetics and Interconversion Barriers
The substitution of hydrogen with deuterium (B1214612) can lead to subtle but measurable changes in the conformational equilibrium and the kinetics of ring inversion. These deuterium isotope effects arise primarily from differences in the zero-point vibrational energies (ZPVE) of C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond, which can influence the relative stability of different conformations.
In the context of Methylcyclohexane-D11, the extensive deuteration of the ring is expected to have a discernible effect. The "A-value" of a substituent is a measure of the free energy difference between the axial and equatorial conformers and is related to the steric bulk of the group. masterorganicchemistry.com For the methyl group in cyclohexane, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com
Deuterium Isotope Effects on Ring Inversion Kinetics
The substitution of hydrogen with its heavier isotope, deuterium, serves as a powerful tool in the study of the conformational dynamics of cyclic systems like methylcyclohexane. While the primary kinetic isotope effect (KIE) on the rate of ring inversion itself is often small, the use of deuterated compounds is crucial for simplifying complex proton nuclear magnetic resonance (¹H NMR) spectra, thereby enabling precise measurement of the inversion barrier. vu.nlresearchgate.net Early work on the conformational isomerization of cyclohexane utilized cyclohexane-d₁₁, a molecule where only one proton remains, to overcome the spectral complexity of the parent compound, C₆H₁₂. vu.nlscilit.comacs.org
Table 1: Ring Inversion Activation Barrier for Cyclohexane-d₁₁ This table presents the experimentally determined activation free energy for the chair-to-chair ring inversion of cyclohexane-d₁₁, which serves as a close model for Methylcyclohexane-D11 (ring-D11).
| Compound | Activation Parameter | Value (kcal/mol) | Temperature (K) | Method |
|---|---|---|---|---|
| Cyclohexane-d₁₁ | ΔF‡ (Free Energy of Activation) | 10.5 | 206.0 | NMR Spectroscopy scilit.com |
Steric and Electronic Factors Governing Deuterated Cyclohexane Conformations
The conformational equilibrium of substituted cyclohexanes is dictated by a balance of steric and electronic effects. In Methylcyclohexane-D11 (ring-D11), the substitution of ring hydrogens with deuterium introduces subtle but measurable changes to these factors, influencing the preference of the methyl group for the equatorial versus the axial position.
Steric Factors
The primary steric factor in methylcyclohexane is the 1,3-diaxial interaction that occurs when the methyl group occupies the axial position. openstax.orglibretexts.org These interactions are steric repulsions between the axial methyl group and the two axial hydrogens (or deuteriums in this case) on the same side of the ring at the C3 and C5 positions. libretexts.orgyoutube.com This steric strain makes the equatorial conformation, which avoids these interactions, more stable. stereoelectronics.orglibretexts.org The energy difference between the equatorial and axial conformers is known as the conformational free energy or "A-value". masterorganicchemistry.com For a standard methyl group, this value is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol), which corresponds to the equatorial conformer being favored in a ratio of about 95:5 at room temperature. openstax.orgstereoelectronics.orglibretexts.org
Deuteration of the cyclohexane ring introduces a phenomenon known as the steric isotope effect. acs.orgnih.gov Because deuterium has a larger mass than protium (B1232500), the C-D bond has a lower zero-point vibrational energy and a smaller vibrational amplitude than a C-H bond. cchmc.org This effectively gives deuterium a smaller steric requirement than protium. Consequently, deuterium is favored over protium in more sterically crowded positions. acs.org Theoretical and experimental studies on compounds like 1-trideutero-1,3,3-trimethylcyclohexane have shown that the isotopomer with the deuterated methyl group (CD₃) in the sterically hindered axial position is favored at equilibrium over the one with the non-deuterated methyl group (CH₃) axial. nih.govacs.org
In the case of Methylcyclohexane-D11 (ring-D11), the 1,3-diaxial interactions are between the CH₃ group and two axial deuteriums. Since deuterium is less sterically demanding than hydrogen, these CH₃···D interactions are expected to be slightly weaker than the CH₃···H interactions in the non-deuterated compound. This would lead to a slight reduction in the steric strain of the axial conformer, and therefore, the A-value for the methyl group in this deuterated system is predicted to be slightly lower than the standard 1.7 kcal/mol.
Electronic Factors
Beyond simple steric repulsion, electronic effects such as hyperconjugation play a role in determining conformational stability. nih.govstackexchange.com Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (e.g., a σ C-H or σ C-C) to an adjacent empty or partially filled anti-bonding orbital (e.g., a σ*). In cyclohexane systems, stabilizing interactions exist between axial C-H bonds and the anti-bonding orbitals of vicinal C-C bonds.
There is a known isotopic effect on hyperconjugation. khanacademy.orgyoutube.com The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it a less effective electron donor in hyperconjugative interactions. quora.com Therefore, the stabilizing ability via hyperconjugation follows the order C-H > C-D > C-T. youtube.com In Methylcyclohexane-D11 (ring-D11), the replacement of ring hydrogens with deuterium alters the hyperconjugative network. The reduced electron-donating ability of the C-D bonds compared to C-H bonds could subtly influence the relative energies of the chair conformations. However, in saturated systems like cyclohexane, these electronic effects are generally considered to be of smaller magnitude compared to the more dominant steric interactions. youtube.com
Table 2: Conformational A-Values for Selected Substituents This table provides the standard A-value for a methyl group, which represents the energetic cost of it being in the axial position. The value for Methylcyclohexane-D11 (ring-D11) is expected to be slightly lower due to steric isotope effects.
| Substituent | A-Value (kcal/mol) | Comment |
|---|---|---|
| -CH₃ | ~1.70 - 1.80 | Energy difference between equatorial and axial conformers in non-deuterated cyclohexane. openstax.orgmasterorganicchemistry.com |
| -CH₃ (in ring-D11) | < 1.70 (Predicted) | The A-value is expected to be slightly reduced due to weaker 1,3-diaxial interactions with deuterium compared to hydrogen. |
| -CH(CH₃)₂ | ~2.15 | For comparison, a bulkier group has a larger A-value. masterorganicchemistry.com |
| -C(CH₃)₃ | ~4.9 | The bulky t-butyl group has a very high A-value, effectively locking the conformation. masterorganicchemistry.com |
Spectroscopic Characterization and Research Applications of Methylcyclohexane D11 Ring D11
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a premier technique for elucidating molecular structure in solution. Deuterated compounds like Methylcyclohexane-D11 (ring-D11) play a critical role in enhancing the quality and interpretability of NMR spectra.
In proton (¹H) NMR spectroscopy, the signals from the analyte are often minuscule compared to the signal from a proton-containing solvent. If a standard protonated solvent were used, its overwhelmingly large signal would swamp the spectrum, obscuring the peaks of interest. Deuterated solvents, such as Methylcyclohexane-D11 (ring-D11), are employed to circumvent this issue. Since the deuterium (B1214612) nucleus resonates at a completely different frequency from protons, it does not produce signals in the ¹H NMR spectrum, resulting in a clean baseline and allowing for the clear observation of the analyte's signals.
Modern NMR spectrometers utilize the deuterium signal from the solvent for a process called field-frequency locking, which stabilizes the magnetic field strength during the experiment, ensuring high resolution and accurate measurements. While perfect deuteration is never achieved, the small residual proton signal of the deuterated solvent (e.g., the CHD₂ group in a CD₃ solvent) is also useful as a secondary chemical shift reference. For samples with very high concentrations of a non-deuterated component, such as water or ethanol (B145695) in alcoholic beverages, specialized solvent suppression pulse sequences are required. These techniques, like 1D NOESY or WET (Water suppression Enhanced through T1 effects), irradiate and saturate the specific solvent frequency, effectively making it invisible to the NMR detector.
Table 1: Rationale for Using Deuterated Solvents in ¹H NMR
| Feature | Protonated Solvent | Deuterated Solvent (e.g., Methylcyclohexane-D11) |
|---|---|---|
| Solvent Signal | Overwhelms analyte signals, obscuring the spectrum. | Does not produce signals in the ¹H spectrum, providing a clear view of the analyte. |
| Field Locking | Not possible using the solvent. | Provides a deuterium signal for field-frequency lock to stabilize the magnetic field. |
| Spectral Quality | Poor due to massive solvent peak and baseline distortion. | High, with a flat baseline and well-resolved analyte peaks. |
| Sample Recovery | Straightforward. | May require evaporation if the deuterated solvent is not desired in the recovered sample. |
Chemical shifts are highly sensitive to the local electronic environment of a nucleus. Chemical shift perturbation (CSP) is an NMR technique used to study non-covalent interactions, such as a ligand binding to a protein. By recording NMR spectra of a sample (e.g., a protein) upon the addition of a binding partner, changes in the chemical shifts of specific nuclei can be monitored. These perturbations identify the residues at the binding interface and can be used to determine binding affinity. Using a deuterated solvent system is essential for these studies to avoid interference and ensure that only the analyte signals are observed and analyzed.
Coupling constants (J-couplings) provide valuable information about the connectivity and conformation of molecules. The magnitude of the vicinal coupling constant (³J), which is the coupling between two protons on adjacent carbons, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By analyzing these coupling constants in deuterated cyclohexane (B81311) derivatives, researchers can deduce detailed conformational information, such as the chair-boat equilibrium and the axial or equatorial orientation of substituents. The substitution
Advanced Spectroscopic Techniques for Structural Elucidation
The precise characterization of the three-dimensional structure and dynamic behavior of molecules such as Methylcyclohexane-D11 (ring-D11) is crucial for understanding its chemical reactivity and physical properties. While standard spectroscopic methods provide valuable information, advanced techniques are often necessary to resolve fine structural details and study transient species. This section explores two such powerful methods: laser-induced fluorescence (LIF) spectroscopy for the analysis of radical species and femtosecond rotational coherence spectroscopy for high-precision structural determination.
Laser-Induced Fluorescence (LIF) Spectroscopy for Radical Species Analysis
Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used to probe the electronic structure of molecules and to detect transient species, including free radicals, which are often key intermediates in chemical reactions. The study of radicals derived from deuterated compounds like Methylcyclohexane-D11 is of significant interest in atmospheric chemistry and combustion research.
In a typical LIF experiment, a tunable laser excites a specific electronic transition in the radical of interest. The subsequent fluorescence emitted as the molecule relaxes back to a lower electronic state is collected and analyzed. The resulting spectrum provides information about the vibrational and rotational energy levels of both the ground and excited electronic states.
Research on the d11-cyclohexoxy radical, a closely related species, demonstrates the utility of LIF in studying cyclic alkoxy radicals. nih.govkintecus.com In these studies, the d11-cyclohexoxy radicals were generated by the photolysis of d11-cyclohexyl nitrite (B80452) using an excimer laser at 351 nm. kintecus.com A second, tunable dye laser was then used to excite the radicals, and the resulting fluorescence was detected by a photomultiplier tube. kintecus.com
The LIF excitation spectrum of the d11-cyclohexoxy radical was observed for the first time in these experiments. nih.govkintecus.com The intensity of the LIF signal was then utilized as a probe in kinetic studies to understand the reaction of the d11-cyclohexoxy radical with molecular oxygen over a range of temperatures. nih.govkintecus.com
Key Research Findings for the d11-cyclohexoxy Radical:
| Parameter | Value | Temperature Range (K) | Pressure (Torr) |
| Arrhenius Expression k(O₂) | (3.7 +4/-1) x 10⁻¹⁴ exp[(-760 ± 400)/T] cm³ molecule⁻¹ s⁻¹ | 228-267 | 50-90 |
Table 1: Arrhenius expression for the reaction of the d11-cyclohexoxy radical with O₂. Data sourced from nih.govkintecus.com.
The kinetic experiments were conducted under pseudo-first-order conditions with a large excess of oxygen. kintecus.com The dye laser was fixed at specific excitation wavelengths that correspond to peaks in the LIF spectrum of the d11-cyclohexoxy radical. kintecus.com
| Excitation Wavelengths for Kinetic Experiments (nm) |
| 347.446 |
| 365.731 |
| 352.802 |
Table 2: Specific LIF excitation wavelengths used in kinetic studies of the d11-cyclohexoxy radical. Data sourced from kintecus.com.
By analogy with related studies, it is suggested that the observed LIF spectrum of the d11-cyclohexoxy radical originates from the equatorial conformer. kintecus.com This type of detailed analysis, combining spectroscopy with kinetics, is crucial for building accurate models of atmospheric and combustion chemistry. The principles applied to the d11-cyclohexoxy radical are directly relevant to the potential study of radicals derived from Methylcyclohexane-D11.
Femtosecond Rotational Coherence Spectroscopy for Precise Structural Determination
Femtosecond Rotational Coherence Spectroscopy (RCS) is a powerful time-resolved technique used to determine the rotational constants and, consequently, the precise molecular structure of gas-phase molecules with very high accuracy. This method is particularly valuable for nonpolar molecules where traditional microwave spectroscopy is not applicable.
In an RCS experiment, a femtosecond laser pulse creates a coherent superposition of rotational states in a sample of molecules. As the molecules rotate, they periodically rephase, leading to recurrences in the detected signal. The timing of these rotational recurrences is directly related to the rotational constants of the molecule.
While direct experimental data for Methylcyclohexane-D11 using this technique is not available, studies on cyclohexane and its fully deuterated analog, cyclohexane-d12, provide an excellent framework for understanding its potential application. nih.gov High-level ab initio calculations are combined with the experimental data to yield highly accurate structural parameters. nih.gov
For cyclohexane and cyclohexane-d12, femtosecond time-resolved rotational coherence spectroscopy has been used to measure the rotational constants (B₀) and centrifugal distortion constants (D_J, D_JK) for the ground vibrational state (v=0) with remarkable precision. nih.gov
Key Findings for Cyclohexane (C₆H₁₂):
| Parameter | Value |
| B₀ (Rotational Constant) | 4306.08(5) MHz |
| rₑ(C-C) | 1.526 ± 0.001 Å |
| rₑ(C-H_axial) | 1.098 ± 0.001 Å |
| rₑ(C-H_equatorial) | 1.093 ± 0.001 Å |
Table 3: Experimentally determined rotational constant and semi-experimental equilibrium structure parameters for cyclohexane. Data sourced from nih.gov.
Further advancements in this technique involve combining femtosecond degenerate four-wave mixing (fs-DFWM) with a high-repetition-rate pulsed supersonic jet source. nih.gov This approach leads to a high signal-to-noise ratio in the rotational coherence spectrum by eliminating dephasing collisions and reducing thermal populations of vibrational and rotational states. nih.gov This enhanced cooling and precision allowed for an even more accurate determination of the ground-state rotational constant for cyclohexane. nih.gov
By applying femtosecond rotational coherence spectroscopy to Methylcyclohexane-D11, one could similarly determine its rotational constants with high precision. Combining these experimental values with theoretical calculations would allow for the determination of a highly accurate semi-experimental equilibrium structure. This would provide invaluable data on the effects of both methyl substitution and deuteration on the bond lengths and angles of the cyclohexane ring.
Kinetic and Mechanistic Studies Utilizing Methylcyclohexane D11 Ring D11
Application of Isotopic Tracers in Reaction Mechanism Elucidation
Isotopic tracers are compounds where one or more atoms have been replaced by an isotope to follow the progress of a reaction and determine the fate of specific atoms or molecular fragments. In the context of Methylcyclohexane-D11 (ring-D11), the eleven deuterium (B1214612) atoms on the ring act as labels. By analyzing the distribution of deuterium in the products of a reaction, chemists can deduce which bonds were broken and formed.
For instance, in studies of hydrocarbon oxidation or rearrangement, using Methylcyclohexane-D11 allows researchers to distinguish between reactions occurring on the methyl group (which retains its protons) and those occurring on the cyclohexane (B81311) ring. If a reaction involves the abstraction of an atom from the ring, the resulting products will retain the deuterium label in specific positions, providing clear evidence of the reaction site. This method is crucial for unraveling complex reaction networks where multiple pathways may compete. The use of intramolecular kinetic isotope effects, where a C-H bond's reactivity is compared to a C-D bond within the same molecule, is a particularly powerful application of this principle. nih.gov
Kinetic Isotope Effects (KIE) in Organic Reactions
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. youtube.com It is quantified as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).
KIE = kH / kD
Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, more energy is required to break it. princeton.edu Consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving an analogous C-D bond. This results in a "primary" KIE (kH/kD) that is greater than 1. The magnitude of the primary KIE can provide profound insight into the transition state of the rate-determining step. princeton.edu A large KIE suggests that the C-H/C-D bond is significantly broken in the transition state, whereas a KIE close to 1 indicates that the bond is not broken in the rate-limiting step.
Radical abstraction reactions, where a radical species removes a hydrogen atom from an organic molecule, are fundamental in combustion chemistry and synthetic organic chemistry. rsc.org Methylcyclohexane (B89554), with its primary, secondary, and tertiary C-H bonds on the ring and side-chain, presents a complex substrate for such reactions. Using specifically deuterated analogues like Methylcyclohexane-D11 (ring-D11) allows for the precise study of selectivity through intramolecular KIE.
In a hypothetical radical abstraction reaction involving a partially deuterated methylcyclohexane, the attacking radical can choose between abstracting a hydrogen or a deuterium atom. The preference for cleaving a C-H bond over a C-D bond within the same molecule provides a measure of the intramolecular KIE. nih.gov Theoretical and experimental studies on similar alkyl cyclohexanes have shown that hydrogen atom abstraction kinetics are highly dependent on the type of C-H bond (primary, secondary, or tertiary). rsc.org
For example, consider the hydroxyl radical (•OH) abstracting an atom from a methylcyclohexane molecule deuterated at a specific ring position. The ratio of products formed from H-abstraction versus D-abstraction directly reflects the KIE for that specific site. These studies reveal crucial details about the geometry of the transition state.
Table 1: Representative Intramolecular KIE Values for H-Atom Abstraction from Cyclohexane by Hydroxyl Radical at Different Temperatures
| Temperature (K) | kH/kD (Secondary C-H/C-D) | Reaction Type |
| 298 | 6.8 | H-Atom Abstraction |
| 400 | 4.5 | H-Atom Abstraction |
| 500 | 3.5 | H-Atom Abstraction |
| Note: This table presents representative data based on general principles of KIEs in radical abstraction reactions to illustrate the expected trend. The values demonstrate that the kinetic isotope effect decreases at higher temperatures as more thermal energy becomes available to overcome the activation barriers for both C-H and C-D bond cleavage. |
The "solvent cage effect" describes how solvent molecules surrounding reacting species can influence the outcome of a reaction. nih.gov When a chemical bond breaks to form a pair of radicals, these radicals are temporarily trapped by the surrounding solvent molecules in a "cage." nih.gov Within this cage, they have a high probability of recombining before they can diffuse apart. nih.gov The properties of the solvent, such as viscosity and molecular mass, can affect the lifetime of this cage and, therefore, the product distribution.
Using a deuterated solvent like Methylcyclohexane-D11 can subtly alter solvent cage dynamics. Since deuterated compounds have a slightly higher mass and different vibrational modes, they can affect the diffusion rates of the caged radicals. While the electronic properties are unchanged, the difference in mass can lead to changes in collision frequencies and the timescale over which the radicals remain in close proximity. This can influence the selectivity of reactions where a radical pair has multiple pathways available, such as recombination, disproportionation, or reaction with the solvent itself. For transformations controlled by dynamics rather than activation barriers, the choice of a deuterated solvent can be a key parameter for optimizing selectivity. nih.gov
Role of Deuteration in Understanding Molecular Reactivity and Dynamic Processes
The use of deuterated compounds like Methylcyclohexane-D11 (ring-D11) extends beyond measuring KIEs. Deuteration is a fundamental tool for probing various aspects of molecular reactivity and dynamics.
Transition State Characterization: As discussed, the magnitude of the KIE provides a window into the structure of the transition state. princeton.edu For instance, a large KIE in a proton transfer reaction implies a symmetric transition state where the proton is equally shared between the donor and acceptor.
Quantum Tunneling: In some reactions, particularly at low temperatures, hydrogen atoms can pass through an activation barrier via quantum tunneling rather than going over it. This phenomenon is highly mass-dependent and is significantly less probable for the heavier deuterium atom. Comparing the rates of H and D transfer can thus provide evidence for tunneling, revealing non-classical reaction pathways.
Vibrational Spectroscopy: The shift in vibrational frequencies upon deuteration is a cornerstone of infrared (IR) and Raman spectroscopy. By selectively deuterating parts of a molecule like the ring in Methylcyclohexane-D11, specific vibrational modes can be assigned, leading to a more complete understanding of the molecule's structure and bonding.
Methylcyclohexane D11 Ring D11 in Advanced Environmental and Atmospheric Chemistry Research Methodologies
Utilization as a Reference Standard in Analytical Environmental Measurements
The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water and air is a critical task for monitoring pollution and ensuring regulatory compliance. Methylcyclohexane-D11 (ring-D11), with the chemical formula C₆D₁₁CH₃ and CAS number 352431-19-7, serves as an excellent internal and surrogate standard in these analytical procedures, particularly in methods involving gas chromatography-mass spectrometry (GC-MS). researchgate.netsigmaaldrich.com
The principle behind using an internal standard is to add a known amount of a compound, which is chemically similar to the analytes of interest but can be distinguished by the analytical instrument, to every sample, standard, and blank. Since the internal standard is subjected to the same sample preparation and analysis conditions as the analytes, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for the correction of analytical variability and matrix effects, leading to more accurate and precise quantification.
Methylcyclohexane-D11 (ring-D11) is well-suited for this role due to several key characteristics:
Chemical Similarity: Its physical and chemical properties closely resemble those of many common hydrocarbon pollutants found in gasoline and industrial solvents, ensuring similar behavior during extraction, purging, and chromatographic separation.
Isotopic Distinction: The mass difference between the deuterated and non-deuterated forms allows for easy differentiation by a mass spectrometer without significant chromatographic separation.
Low Natural Abundance: The likelihood of finding naturally occurring Methylcyclohexane-D11 (ring-D11) in environmental samples is negligible, preventing interference with the analysis.
In the analysis of VOCs in water, for instance, methods like purge and trap or solid-phase microextraction (SPME) are commonly employed to extract the compounds from the water matrix before introduction into the GC-MS system. petro-online.comgov.bc.ca The addition of Methylcyclohexane-D11 (ring-D11) at the beginning of this process helps to correct for any inconsistencies in extraction efficiency or injection volume.
Table 1: Properties of Methylcyclohexane-D11 (ring-D11)
| Property | Value |
| Chemical Formula | C₆D₁₁CH₃ |
| CAS Number | 352431-19-7 |
| Molecular Weight | 109.25 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
This table presents key properties of Methylcyclohexane-D11 (ring-D11) relevant to its use as a reference standard.
Isotopic Tracers in Atmospheric Reaction Pathway Studies (e.g., Alkoxy Radical Kinetics)
The atmospheric degradation of alkanes is a complex process initiated primarily by reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. These reactions lead to the formation of alkyl peroxy (RO₂) radicals and subsequently alkoxy (RO) radicals, which are key intermediates in the formation of ozone and secondary organic aerosols. researchgate.net
The study of the kinetics and mechanisms of these reactions is crucial for building accurate atmospheric chemical transport models. The use of isotopically labeled compounds, known as kinetic isotope effect (KIE) studies, provides a powerful tool for elucidating reaction mechanisms. wikipedia.org The KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (e.g., kH/kD). By measuring the KIE, scientists can infer information about the transition state of a reaction and determine which bonds are broken in the rate-determining step.
While the use of deuterated compounds in atmospheric chemistry is a well-established technique, specific research detailing the use of Methylcyclohexane-D11 (ring-D11) as an isotopic tracer in alkoxy radical kinetic studies is not extensively documented in publicly available literature. However, the principles of KIE can be applied to understand its potential role.
For example, in the reaction of methylcyclohexane (B89554) with OH radicals, hydrogen abstraction can occur from different positions on the ring and the methyl group. By selectively deuterating the ring (as in Methylcyclohexane-D11 (ring-D11)), it would be possible to distinguish between abstraction from the ring versus the methyl group. A significant KIE would be expected for the abstraction of a deuterium (B1214612) atom from the ring compared to a hydrogen atom, thus slowing down that reaction pathway.
Table 2: Potential Application in Kinetic Isotope Effect Studies
| Reaction Pathway | Expected Kinetic Isotope Effect (kH/kD) | Implication |
| H-abstraction from cyclohexyl ring | > 1 | Slower reaction at deuterated sites |
| H-abstraction from methyl group | ~ 1 | No significant change in reaction rate at this site |
This table illustrates the theoretical application of Methylcyclohexane-D11 (ring-D11) in a kinetic isotope effect study to differentiate reaction pathways in the atmospheric oxidation of methylcyclohexane. The expected KIE values are qualitative and would need to be determined experimentally.
The study of such deuterated species could provide valuable data on the branching ratios of different reaction pathways and the subsequent fate of the resulting radicals. This information is critical for refining our understanding of how volatile organic compounds contribute to air pollution and climate change. Further research utilizing compounds like Methylcyclohexane-D11 (ring-D11) would be beneficial in this regard.
Future Directions and Emerging Research Avenues
Development of Novel Site-Selective Deuteration Methodologies
The precise installation of deuterium (B1214612) atoms at specific molecular sites is a persistent challenge in synthetic chemistry, especially for saturated hydrocarbons like methylcyclohexane (B89554). While methods for perdeuteration are established, achieving site-selectivity on a complex aliphatic ring remains a significant goal. researchgate.net Future research is intensely focused on developing new catalytic systems that can overcome the inertness of C-H bonds with high chemo-, regio-, and stereoselectivity. nih.govrepec.orgrsc.org
Emerging strategies are moving beyond traditional hydrogen isotope exchange (HIE) methods, which often require harsh conditions or directing groups, toward more sophisticated catalytic approaches. rsc.orgnih.gov Recent breakthroughs include:
Catalyst-Controlled Functionalization: The development of catalysts, for instance, based on transition metals like iridium, silver, and ruthenium, that can direct deuteration to specific C-H bonds, even in the absence of activating functional groups. nih.govnih.gov These catalysts can differentiate between electronically and sterically similar C-H bonds, a crucial capability for selectively labeling a molecule like methylcyclohexane. nih.govrepec.org
Transfer Deuteration: This technique is gaining traction as it avoids the use of high-pressure D2 gas, instead employing readily available and safer liquid deuterium sources like deuterated water (D2O), isopropanol-d8, or formic acid-d2. nih.govmarquette.edumdpi.com Recent studies have demonstrated the utility of copper- and ruthenium-catalyzed transfer hydrodeuteration for the selective deuteration of alkenes and alkynes, which could be adapted for precursors to saturated rings. nih.govnih.govmarquette.edu
Homogeneous and Heterogeneous Catalysis: Research is advancing on both fronts. Homogeneous catalysts offer high selectivity, while heterogeneous catalysts, such as palladium on carbon (Pd/C), provide ease of handling and separation. nih.govmdpi.com For example, a Pd/C-Al-D2O system has been shown to facilitate selective H-D exchange reactions under sustainable conditions. mdpi.com
The continued development of these methodologies will be crucial for synthesizing specific isotopologues of methylcyclohexane, enabling more precise studies of its conformational dynamics and reactivity.
Integration of Advanced Computational Approaches with Experimental Spectroscopic and Kinetic Studies
The synergy between computational chemistry and experimental analysis is becoming indispensable for interpreting complex chemical phenomena. For deuterated molecules like Methylcyclohexane-D11 (ring-D11), this integration is key to unlocking a deeper understanding of its structure, dynamics, and reaction mechanisms.
Spectroscopic Analysis: Computational methods, such as Density Functional Theory (DFT) and Lie algebraic approaches, are increasingly used to predict and interpret the vibrational spectra (Infrared and Raman) of complex molecules, including deuterated cyclohexane (B81311). researchgate.netias.ac.inkarazin.uaifo.lviv.ua These calculations help assign experimental frequencies to specific molecular motions, providing insights into how deuteration affects the vibrational modes of the cyclohexane ring. researchgate.netifo.lviv.ua This is particularly important for understanding the subtle changes in bond strength and molecular geometry upon isotopic substitution.
Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for elucidating reaction mechanisms, revealing whether a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.edu Computational modeling allows for the prediction of primary and secondary KIEs for proposed reaction pathways. princeton.edunih.gov By comparing these theoretical values with experimentally measured rates for reactions involving Methylcyclohexane-D11 and its non-deuterated counterpart, researchers can validate or disprove mechanistic hypotheses with greater confidence. wikipedia.orgyoutube.com This integrated approach is essential for studying phenomena like enzymatic reactions, atmospheric chemistry, and combustion processes where methylcyclohexane is a relevant species.
Future work will likely involve the use of more sophisticated computational models that can account for quantum effects like tunneling, which can be significant in hydrogen/deuterium transfer reactions. wikipedia.org The direct comparison of computed apparent KIEs with experimental observations for multi-step reactions represents a frontier in this field. nih.gov
Expanding the Scope of Isotopic Labeling in Fundamental Chemical Research and Analytical Sciences
Deuterium-labeled compounds are foundational tools in chemistry, and their applications continue to grow in breadth and sophistication. clearsynth.comthalesnano.com Methylcyclohexane-D11 serves as a valuable probe in a variety of established and emerging areas.
Internal Standards for Mass Spectrometry (MS): One of the most widespread applications of deuterated compounds is as internal standards for quantitative analysis by MS. thalesnano.comclearsynth.com Because they are chemically almost identical to the analyte but have a different mass, they can be used to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.comwaters.com However, challenges such as potential deuterium loss or chromatographic separation from the unlabeled analyte must be carefully considered. waters.comsigmaaldrich.comhilarispublisher.com The development of standards with deuterium in stable, non-exchangeable positions is a continuing focus. sigmaaldrich.com
Mechanistic Elucidation: Isotopic labeling is a cornerstone of mechanistic chemistry. synmr.inwikipedia.org By tracking the position of deuterium atoms from reactants to products, chemists can unravel complex reaction pathways. wikipedia.org This is invaluable for studying reaction mechanisms in organic synthesis, catalysis, and biochemistry. thalesnano.comsynmr.inacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is extensively used in NMR spectroscopy. thalesnano.comwikipedia.org Using deuterated solvents minimizes solvent signals in proton NMR spectra, allowing for clearer observation of the analyte. synmr.in Furthermore, site-specific deuterium labeling can simplify complex spectra of large molecules and is used to probe molecular structure, dynamics, and interactions. clearsynth.comsynmr.inacs.orgsigmaaldrich.com
The growing demand for deuterated compounds in fields ranging from pharmaceutical development, where they can improve metabolic stability, to materials science, where they can enhance the properties of organic electronics, ensures that research into compounds like Methylcyclohexane-D11 will remain an active and impactful area. clearsynth.comacs.orgosaka-u.ac.jp
Q & A
Q. What are the key considerations for synthesizing Methylcyclohexane-D11 (ring-D11) with high isotopic purity?
Synthesis requires selective deuteration of the cyclohexane ring. A common approach involves catalytic deuteration of methylcyclohexane precursors using deuterium gas (D₂) and transition-metal catalysts (e.g., palladium or platinum) under controlled conditions . To ensure ring-specific deuteration, avoid side reactions by maintaining anhydrous conditions and monitoring reaction progress via mass spectrometry. Post-synthesis purification via fractional distillation or preparative GC-MS is critical to achieve >98% isotopic purity (as specified in deuterated compound standards) .
Q. How is Methylcyclohexane-D11 characterized to confirm isotopic labeling and structural integrity?
- Nuclear Magnetic Resonance (NMR):
The absence of proton signals in the ring region (δ 1.0–2.0 ppm) in ¹H NMR confirms deuteration. ²H NMR can further validate isotopic distribution . - Mass Spectrometry (MS):
High-resolution MS should show a molecular ion peak at m/z 109.25 (C₇D₁₁CH₃) with minimal fragmentation, distinguishing it from non-deuterated analogs . - Isotopic Purity Assay:
Quantitative analysis via LC-MS or isotope-ratio MS ensures ≥98% deuterium incorporation, as lower purity may skew kinetic or mechanistic studies .
Q. What are the best practices for handling and storing Methylcyclohexane-D11 to prevent degradation?
- Storage:
Store under inert gas (argon) at –20°C to minimize isotopic exchange or oxidation. Use amber vials to reduce photodegradation . - Handling:
Employ Schlenk line techniques for air-sensitive transfers. Avoid prolonged exposure to moisture, as hydrolytic side reactions can alter isotopic composition .
Advanced Research Questions
Q. How do isotopic effects of Methylcyclohexane-D11 influence kinetic studies in catalytic hydrogenation reactions?
Deuterium’s higher mass reduces zero-point energy, leading to slower reaction rates (kinetic isotope effect, KIE). For example, in hydrogenation of aromatic compounds, using Methylcyclohexane-D11 as a solvent may lower activation energy by 1.5–2.0 kcal/mol compared to non-deuterated analogs. To mitigate confounding variables:
Q. How can contradictory data in solvent polarity studies involving Methylcyclohexane-D11 be resolved?
Discrepancies often arise from impurities or incomplete deuteration. Methodological steps include:
- Reassess Isotopic Purity: Verify via ²H NMR and LC-MS. Even 2% proton contamination can alter solvent polarity measurements .
- Control for Temperature Effects: Deuteration changes density and viscosity, impacting polarity indices. Calibrate instruments (e.g., dielectric constant analyzers) at matched temperatures .
- Cross-Validate with Computational Models: Compare experimental polarity data with DFT-calculated dipole moments for C₇D₁₁CH₃ .
Q. What strategies optimize the use of Methylcyclohexane-D11 in tracking hydrogen/deuterium exchange in reaction mechanisms?
- Quench-and-Analyze: Halt reactions at timed intervals and analyze products via MS/NMR to map deuterium incorporation.
- Isotopic Labeling Coupled with IR Spectroscopy: Monitor C-D stretching vibrations (~2100 cm⁻¹) to track exchange kinetics in situ .
- Contrast with Non-Deuterated Controls: Identify exchange-specific intermediates to refine proposed mechanisms .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
